TCO-PEG4-Maleimide

Übersicht

Beschreibung

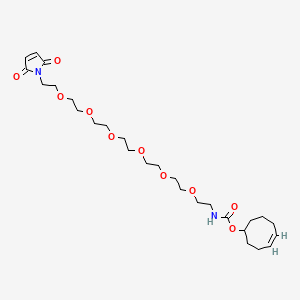

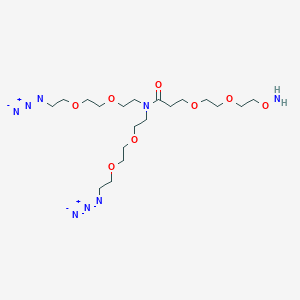

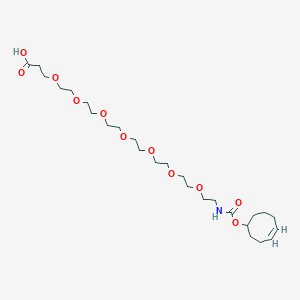

TCO-PEG4-Maleimide is a useful research compound. Its molecular formula is C23H36N2O8 and its molecular weight is 468.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Liposome Drug Delivery : TCO-PEG4-Maleimide is used for attaching homing devices to liposomes, which are then used for targeted drug delivery. A study by Visser et al. (2004) demonstrated the use of maleimide groups on PEG to couple homing devices like antibodies to liposomes. They found that using Tris(2-carboxyethyl)phosphine (TCEP) prevents the scavenging of metal from metal-containing homing devices during the coupling process, thereby maintaining the targeting efficiency of the liposomes (Visser et al., 2004).

Protein Conjugation : Bays et al. (2009) synthesized maleimide end-functionalized polymers for site-selective conjugation to free cysteines of proteins. They successfully used a maleimide chain transfer agent in the RAFT polymerization of poly(ethylene glycol) methyl ether acrylate (PEGA), demonstrating its applicability in protein biochemistry (Bays et al., 2009).

Drug Delivery System Enhancement : Tianshu Li and Takeoka (2013) utilized maleimide-PEG to modify the surface of liposomes, creating an advanced drug delivery system. They found that this modification improved drug delivery efficiency both in vitro and in vivo without increasing cytotoxicity (Li & Takeoka, 2013).

Mucoadhesive Drug Carriers : Shtenberg et al. (2017) developed a mucoadhesive delivery system using alginate modified with maleimide-terminated PEG. This modification significantly improved the mucoadhesion properties of alginate, making it a promising biomaterial for various biomedical applications (Shtenberg et al., 2017).

Gold Nanoparticle Bioconjugation : Zhu et al. (2012) prepared maleimide-tethered, water-soluble gold nanoparticles (maleimide-AuNPs) for bioconjugation. This methodology is promising for biological applications due to its efficiency in reacting with cysteine and other molecules (Zhu et al., 2012).

Hydrogel Fabrication : Arslan et al. (2014) reported the fabrication of PEG-based hydrogels using the thiol–maleimide addition reaction. They synthesized maleimide-containing homobifunctional PEGs and reacted them with thiol-functionalized β-cyclodextrin, demonstrating the potential for creating customizable hydrogels (Arslan et al., 2014).

Eigenschaften

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O8/c26-21-8-9-22(27)25(21)11-13-30-15-17-32-19-18-31-16-14-29-12-10-24-23(28)33-20-6-4-2-1-3-5-7-20/h1-2,8-9,20H,3-7,10-19H2,(H,24,28)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORUIPLWSWDNOE-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

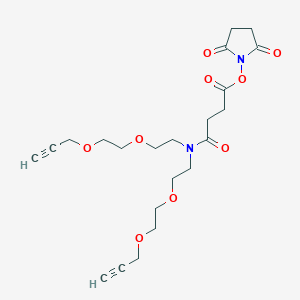

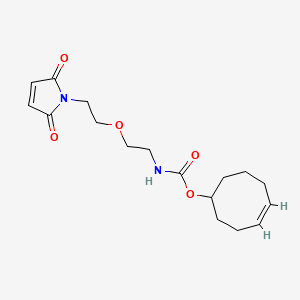

![3-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8115152.png)

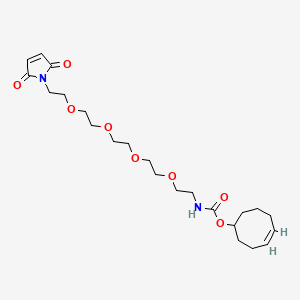

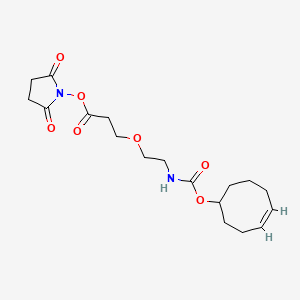

![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115181.png)

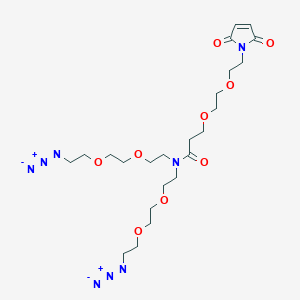

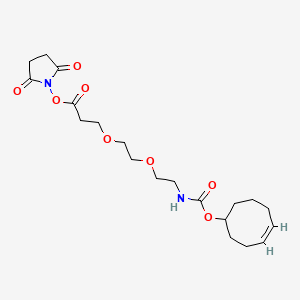

![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115191.png)